Continentalic acid
Overview
Description
Continentalic acid is a diterpenoid compound derived from the roots of Aralia continentalis, a plant commonly found in Northeastern Asia. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .
Mechanism of Action
Target of Action
Continentalic acid, a diterpenoid extracted from Aralia continentalis, has been found to have significant antibacterial activity against the oral pathogen Streptococcus mutans . In addition, it has been shown to repress the expression of pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL, which play a crucial role in the survival of cancer cells .
Mode of Action
When S. mutans is exposed to this compound, severe growth defects and unique morphology changes are observed . The proportion of unsaturated fatty acids in the cell membrane increases compared to that of saturated fatty acids in the presence of this compound . This suggests that the compound interacts with the bacterial cell membrane, altering its composition and disrupting normal cell function.
In the context of cancer, this compound has been shown to dissociate the mitochondrial membrane potential, leading to the stimulation of effector caspase 3/7 activities and, ultimately, cell death .
Biochemical Pathways
This compound treatment modulates the expression of genes or operons involved in cell membrane synthesis, cell division, and carbohydrate metabolism of S. mutans . This indicates that the compound affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Research has shown that this compound can be effectively delivered to the diseased target site via a topical route . This suggests that the compound has good bioavailability when administered topically.
Result of Action
The result of this compound’s action is a significant reduction in the growth and viability of targeted cells. In the case of S. mutans, this leads to a decrease in bacterial infection . In cancer cells, this results in increased cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds, such as those found in a topical gel, can enhance the skin penetration and therapeutic outcomes of this compound . .
Biochemical Analysis
Biochemical Properties
Continentalic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial cells. It has been found to exhibit antibacterial activity against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter . The compound interacts with bacterial cell walls, disrupting their integrity and leading to cell death. Additionally, this compound has been shown to induce apoptosis in B cell lymphoma cells, suggesting its potential as an anti-cancer agent .
Cellular Effects
This compound influences various cellular processes and functions. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound induces apoptosis in B cell lymphoma cells by activating caspase pathways and increasing the production of reactive oxygen species . It also improves renal function and reduces oxidative stress in a mouse model of renal injury induced by Escherichia coli and lipopolysaccharides . These effects highlight the compound’s potential therapeutic applications in treating bacterial infections and certain types of cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. In bacterial cells, it binds to cell wall components, disrupting their synthesis and leading to cell death . In mammalian cells, this compound activates caspase pathways, leading to apoptosis . It also reduces oxidative stress by decreasing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These molecular interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, the antibacterial activity of this compound remains consistent over time, while in in vivo studies, its effects on renal function and oxidative stress are sustained over several weeks . These findings suggest that this compound maintains its biological activity over time, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can induce apoptosis in B cell lymphoma cells and improve renal function in mouse models of renal injury
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as caspases, which play a crucial role in apoptosis . The compound also affects metabolic flux by reducing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as renal tissues, where it exerts its therapeutic effects . These findings suggest that this compound has a targeted distribution pattern, which may enhance its efficacy in treating specific conditions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In bacterial cells, it localizes to the cell wall, where it disrupts cell wall synthesis . In mammalian cells, this compound accumulates in the mitochondria, where it induces apoptosis by activating caspase pathways . These localization patterns underline the compound’s targeted mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Continentalic acid is typically extracted from the roots of Aralia continentalis using ultrasonic-assisted extraction. The optimal extraction conditions involve using 100% ethanol as the solvent, an extraction temperature of 33°C, and an extraction time of 28 minutes . The yield of this compound is analyzed and quantified by high-performance liquid chromatography coupled with UV detection .
Industrial Production Methods
In industrial settings, this compound can be produced using a modified thin film hydration method. This method involves developing this compound-loaded transfersomes embedded in Carbopol gel containing a permeation enhancer such as eucalyptus oil . This approach ensures optimal encapsulation efficiency and sustained drug release patterns .
Chemical Reactions Analysis
Types of Reactions
Continentalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique pharmacological activities .
Scientific Research Applications
Continentalic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Demonstrates anti-inflammatory and anticancer activities, making it a potential therapeutic agent for conditions like rheumatoid arthritis and B-cell lymphoma
Industry: Utilized in the development of topical gels and other pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Kaurenoic acid: Another diterpenoid from Aralia continentalis with similar antibacterial and anti-inflammatory properties.
Dehydroabietic acid: A tricyclic diterpenoid with antimicrobial and anti-tumor activities.
Uniqueness
Continentalic acid is unique due to its potent anti-arthritic activity and its ability to synergize with other therapeutic agents, such as roflumilast, for enhanced anticancer effects . Its diverse pharmacological profile makes it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-XIHRTOKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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